![molecular formula C21H22N4O3 B6082153 1-(1,2-oxazol-3-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide](/img/structure/B6082153.png)
1-(1,2-oxazol-3-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide
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Overview
Description
1-(1,2-oxazol-3-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2-oxazol-3-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the carboxamide group, and finally the attachment of the oxazole and pyridine moieties. Common reagents used in these reactions include amines, carboxylic acids, and various coupling agents. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1,2-oxazol-3-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or organometallic reagents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives, while reduction could produce piperidine alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and pyridine groups may play a role in binding to these targets, while the piperidine ring could influence the overall conformation and activity of the compound. Pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-(1,2-oxazol-3-ylmethyl)-N-(2-pyridin-2-yloxyphenyl)piperidine-3-carboxamide
- 1-(1,2-oxazol-3-ylmethyl)-N-(2-pyridin-4-yloxyphenyl)piperidine-3-carboxamide
Uniqueness
1-(1,2-oxazol-3-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide is unique due to the specific positioning of the oxazole and pyridine groups, which can influence its chemical reactivity and biological activity. This uniqueness can be leveraged in designing compounds with targeted properties for specific applications.
Properties
IUPAC Name |
1-(1,2-oxazol-3-ylmethyl)-N-(2-pyridin-3-yloxyphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c26-21(16-5-4-11-25(14-16)15-17-9-12-27-24-17)23-19-7-1-2-8-20(19)28-18-6-3-10-22-13-18/h1-3,6-10,12-13,16H,4-5,11,14-15H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCDCSJRRFPXMJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NOC=C2)C(=O)NC3=CC=CC=C3OC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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